molecular formula C23H17N3O3S3 B2429885 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 922473-39-0

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2429885
CAS No.: 922473-39-0
M. Wt: 479.59
InChI Key: XNKOYJIITUTCRL-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C23H17N3O3S3 and its molecular weight is 479.59. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide and its derivatives have been extensively studied for their antitumor properties. Research demonstrates significant antitumor effects of certain thiazole derivatives, highlighting their potential as innovative anti-cancer agents. This is evident in the synthesis and evaluation of various thiazole derivatives, which showed a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017), (Horishny et al., 2020).

Antibacterial and Antifungal Properties

Several studies have synthesized and evaluated the antibacterial and antifungal properties of this compound derivatives. Compounds from this class have shown promising activity against bacteria like Staphylococcus aureus and fungi, indicating their potential use in treating infectious diseases (Palkar et al., 2017).

Cytotoxic Evaluation for Cancer Treatment

Research into the cytotoxic effects of benzo[d]thiazole-2-carboxamide derivatives on cancer cell lines has revealed moderate to excellent potency. This highlights the potential of these compounds as epidermal growth factor receptor inhibitors, offering a pathway for developing new cancer treatments (Zhang et al., 2017).

Potential as Anti-Mycobacterial Agents

Derivatives of benzo[d]thiazole, such as N-substituted imidazolylbenzamides, have been identified as new anti-mycobacterial chemotypes. Studies show that these compounds exhibit anti-mycobacterial potential, offering a promising route for tuberculosis treatment (Pancholia et al., 2016).

Role in Stem Cell Research

This compound derivatives, such as thiazovivin, are recognized for their role in enhancing the generation of human induced pluripotent stem cells, thereby contributing significantly to stem cell research and regenerative medicine (Ries et al., 2013).

Chemosensors for Cyanide Anions

Certain benzothiazole derivatives have been synthesized to act as chemosensors for cyanide anions. These compounds can undergo specific reactions with cyanide, making them useful in detecting and quantifying this ion in various contexts (Wang et al., 2015).

Properties

IUPAC Name

N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S3/c1-32(28,29)17-8-10-19-21(12-17)31-23(25-19)26(13-15-5-3-2-4-6-15)22(27)16-7-9-18-20(11-16)30-14-24-18/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKOYJIITUTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.